
3-Bromo-5-(4-methylbenzyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-methylbenzyl)pyridine: is an organic compound with the molecular formula C13H12BrN and a molecular weight of 262.15 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a 4-methylbenzyl group at the 5-position. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-5-(4-methylbenzyl)pyridine typically involves the bromination of 5-(4-methylbenzyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-5-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH).
Oxidation: m-CPBA, solvents (DCM, acetonitrile).
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Corresponding substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
Chemistry:
3-Bromo-5-(4-methylbenzyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the effects of brominated pyridines on biological systems. It can be used as a ligand in the development of new drugs targeting specific enzymes or receptors .
Medicine:
Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .
Comparison with Similar Compounds
- 3-Bromo-5-(4-chlorobenzyl)pyridine
- 3-Bromo-5-(4-fluorobenzyl)pyridine
- 3-Bromo-5-(4-methoxybenzyl)pyridine
Comparison:
Compared to its analogs, 3-Bromo-5-(4-methylbenzyl)pyridine is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to interact with hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C13H12BrN |
|---|---|
Molecular Weight |
262.14 g/mol |
IUPAC Name |
3-bromo-5-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12BrN/c1-10-2-4-11(5-3-10)6-12-7-13(14)9-15-8-12/h2-5,7-9H,6H2,1H3 |
InChI Key |
TYZSLCKCLJCBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


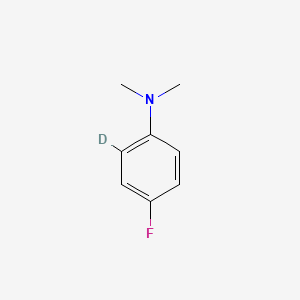
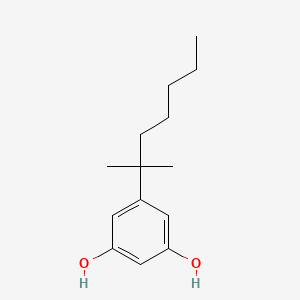
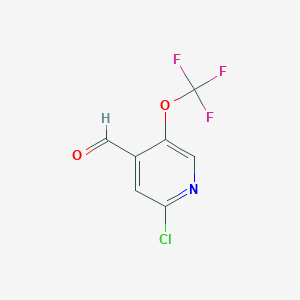


![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)



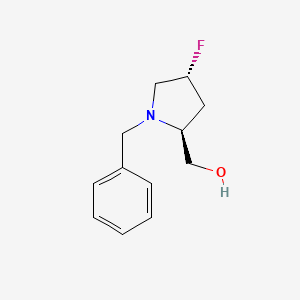

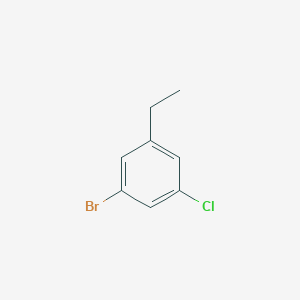
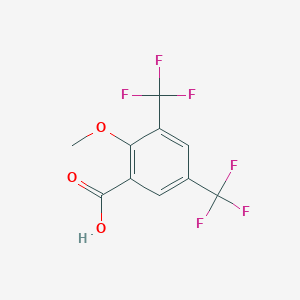
![(R)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14026176.png)
